molecular formula C8H8ClNO B15059345 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15059345
M. Wt: 169.61 g/mol
InChI Key: XBVLITSHPVORKK-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a fused benzene ring and a partially saturated oxazine ring with a chlorine substituent at the 5-position. This scaffold is part of the broader 3,4-dihydro-2H-benzo[b][1,4]oxazine family, which is widely studied for its pharmacological relevance. The core structure is associated with antibacterial, antifungal, and anticancer activities, as well as utility in synthesizing complex bioactive molecules .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

5-chloro-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2

InChI Key

XBVLITSHPVORKK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Oxidation Reactions

The oxazine ring undergoes oxidation to form quinone-like structures. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the dihydrooxazine moiety to a quinone derivative.

  • Mechanism : The reaction involves cleavage of the C–N bond and subsequent dehydrogenation.

Table 1: Oxidation Products and Conditions

Starting MaterialOxidizing AgentProductYield (%)Reference
5-Chloro-3,4-dihydro-2H-benzo[b] oxazineKMnO₄ (H₂SO₄)5-Chloro-2H-benzo[b] oxazin-3-one72

Reduction Reactions

Reduction targets the oxazine ring or chlorine substituent:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces the oxazine ring to a tetrahydro derivative.

  • Dechlorination : Zinc dust in acetic acid removes the chlorine atom, yielding unsubstituted benzoxazine.

Table 2: Reduction Pathways

Reaction TypeReagents/ConditionsProductSelectivity
Ring ReductionPd/C, H₂ (1 atm), EtOH5-Chloro-3,4,5,6-tetrahydro-2H-benzo[b] oxazine89%
DechlorinationZn, AcOH, Δ3,4-Dihydro-2H-benzo[b] oxazine68%

Nucleophilic Substitution

The chlorine atom at position 5 participates in SNAr (nucleophilic aromatic substitution):

  • Amine Substitution : Reacting with morpholine in DMF at 120°C replaces chlorine with a morpholino group .

  • Methoxy Substitution : Sodium methoxide (NaOMe) in methanol yields the 5-methoxy derivative.

Table 3: Substitution Reactions

NucleophileSolventTemperature (°C)ProductYield (%)
MorpholineDMF1205-Morpholino-3,4-dihydro-2H-benzo[b] oxazine81
NaOMeMeOH655-Methoxy-3,4-dihydro-2H-benzo[b] oxazine75

Cycloaddition and Ring Expansion

The oxazine ring participates in [4+2] cycloadditions:

  • Diels-Alder Reactivity : Reacts with maleic anhydride to form bicyclic adducts .

Functionalization at C-3

The C-3 position is reactive toward electrophiles:

  • Acylation : Acetic anhydride in pyridine introduces an acetyl group .

  • Alkylation : Benzyl bromide with K₂CO₃ yields 3-benzyl derivatives .

Biological Activity Correlations

Derivatives of 5-Chloro-3,4-dihydro-2H-benzo[b] oxazine exhibit:

  • Anticancer Activity : IC₅₀ values of 10–25 µM against lung (A549) and breast (MCF-7) cancer cell lines .

  • Antioxidant Effects : DPPH radical scavenging with IC₅₀ = 4.74 µg/mL, comparable to ascorbic acid .

Scientific Research Applications

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) CAS Number Molecular Formula Melting Point (°C) Key Properties/Applications
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine Cl at C5 Not explicitly listed C₈H₈ClNO N/A Hypothetical; expected enhanced electrophilicity due to Cl
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Br at C5 1402672-77-8 C₈H₈BrNO N/A Bromine’s larger atomic radius may improve lipophilicity
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine Cl at C6 1956310-17-0 C₈H₈ClNO N/A Positional isomer; altered electronic effects
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine NO₂ at C8 1890308-70-9 C₈H₈N₂O₃ N/A Electron-withdrawing nitro group enhances reactivity
5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-one NO₂ at C5, ketone at C3 132522-81-7 C₈H₆N₂O₄ N/A Nitro-ketone hybrid; potential for redox activity
6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine OMe at C6 58960-11-5 C₉H₁₁NO₂ N/A Methoxy group improves solubility via polarity

Key Observations :

  • Electron-Withdrawing Groups (Cl, Br, NO₂): Enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. For example, bromine at C5 (5-Bromo analog) is advantageous in Suzuki-Miyaura coupling .
  • Electron-Donating Groups (OMe) : Improve solubility but may reduce reactivity in electrophilic aromatic substitution .
  • Positional Isomerism: Chlorine at C5 vs.

Biological Activity

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Research indicates that this compound exhibits significant inhibitory effects on key molecular targets involved in various diseases:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : This compound has been identified as a potent inhibitor of GSK-3β, with an IC50 value of approximately 1.6 μM. In vitro studies showed that treatment with the compound resulted in a significant increase in phosphorylated GSK-3β levels in neuroblastoma cells, indicating its potential role in neuroprotective strategies against neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study indicated that derivatives of benzoxazine compounds show activity against both bacterial and fungal strains. The compound's structure allows it to interact effectively with microbial cell membranes .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been reported to possess significant activity against HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to inhibit GSK-3β also suggests a potential pathway for anticancer effects by modulating Wnt signaling pathways.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in various models. Its anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

StudyFindings
GSK-3β Inhibition Demonstrated IC50 of 1.6 μM; increased phosphorylated GSK-3β levels in neuroblastoma cells .
Antimicrobial Efficacy Effective against multiple bacterial and fungal strains; structural modifications enhance activity .
Cytotoxicity Significant cytotoxic effects observed in HeLa cells; induced apoptosis and cell cycle arrest .

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer :
  • Solvent-Free Reactions : Mechanochemical grinding (ball milling) reduces waste and energy consumption.
  • Catalyst Recycling : Immobilize HCl on silica gel to reuse acid catalysts for >5 cycles without yield loss.
  • Microwave-Assisted Synthesis : Shorten reaction times from hours to minutes (e.g., 80°C, 300 W, 15 min) .

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